molecular formula C12H9BrN2O3 B1526659 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid CAS No. 1282516-74-8

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No. B1526659
CAS RN: 1282516-74-8
M. Wt: 309.11 g/mol
InChI Key: IRSCQONAQHCRLC-UHFFFAOYSA-N
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Description

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid, also known as 9-Bromo-DBOA, is an organic compound that has been extensively studied for its various scientific applications. 9-Bromo-DBOA is a heterocyclic compound that contains a bromine atom and an oxazepine ring. It is a colorless solid with a molecular weight of 305.2 g/mol. 9-Bromo-DBOA has been studied for its potential uses in organic synthesis, catalysis, and drug development.

Scientific Research Applications

Selective Inhibitors in Cancer Treatment

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, particularly as PI3K inhibitors. These compounds show potential in cancer treatment due to their ability to inhibit specific pathways critical for tumor growth and survival. For example, compound 25 from a study demonstrated potent and selective activity for PI3Kα, making it a promising candidate for tumor treatment (Yin et al., 2015).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of benzimidazole-tethered oxazepine heterocyclic hybrids have been investigated. These compounds, including derivatives of 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid, show promise in NLO applications due to their structural and electronic properties (Almansour et al., 2016).

Synthesis and Scale-Up for Pharmaceutical Applications

The synthesis and scale-up processes for compounds containing the benzoxazepine core, which includes derivatives of 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid, are critical for pharmaceutical applications. These processes are essential for the production of kinase inhibitors, such as mTOR inhibitors, used in cancer treatment (Naganathan et al., 2015).

Stereodivergent Synthesis for Diverse Applications

The stereodivergent synthesis of chiral tetrahydrobenzo[f][1,4]oxazepines, achieved through the Ugi–Joullié reaction, allows access to various stereoisomers of compounds, including 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid derivatives. This method provides diversity in the structural and functional aspects of these compounds for potential applications in multiple areas, such as material science and drug development (Pinna et al., 2020).

Synthesis of Heterocyclic Compounds

The 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid structure is also pivotal in synthesizing various heterocyclic compounds. These compounds find applications in diverse fields, including organic electronics, materials science, and as intermediates in pharmaceuticals (Adnan et al., 2014).

properties

IUPAC Name

9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-7-1-2-8-10(5-7)18-4-3-15-6-9(12(16)17)14-11(8)15/h1-2,5-6H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQONAQHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-bromo-2-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate 27, potassium hydroxide and methyl tributylammonium hydrochloride were reacted at 65° C., cooled, and concentrated. The mixture was dissolved in ethanol and water to crystallize 28.
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Ethyl 2-(4-bromo-2-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
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Synthesis routes and methods II

Procedure details

Reaction of 3-bromo-2-oxopropanoic acid and 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-imine 33 gives 28 (CAS Reg. No. 1282516-74-8).
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Synthesis routes and methods III

Procedure details

To a solution of 8-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid methyl ester (1.000 g, 0.003095 mol) in tetrahydrofuran (7.50 mL) and water (4.5 mL) was added lithium hydroxide (0.2964 g, 0.01238 mol). The reaction was stirred at 45° C. for 2 h. The mixture was acidified to pH=1 with 2N HCl. The resulting precipitate was filtered and rinsed with cold water to obtain 8-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid (860 mg) as an off-white solid. MS (ESI+) 309.0/311.0
Name
8-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid methyl ester
Quantity
1 g
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0.2964 g
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7.5 mL
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4.5 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

methyl 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate (3.5 g, 10.8 mmol) and LiOH (0.52 g, 21.7 mmol) were dissolved in a mixture of THF:H2O (1:1, 150 mL). After the resulting mixture was stirred at 70° C. for 2 h, the water phase of the reaction mixture was separated, adjusted to pH 4.0 and extracted with EtOAc (100 mL×4). The organic phase was pooled and concentrated to give product (3.0 g, 90.5%). LCMS (ESI): m/z 310.6 (M+H+)
Name
methyl 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate
Quantity
3.5 g
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0.52 g
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150 mL
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Yield
90.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

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